N,N,3-trimethyl-4-nitrobenzamide
Description
N,N,3-Trimethyl-4-nitrobenzamide is a substituted benzamide featuring a nitro group at the para position, methyl groups at the N,N-dimethylated amide nitrogen, and an additional methyl group at the meta position on the aromatic ring. Its molecular formula is C₁₀H₁₂N₂O₃, with a molecular weight of 208.22 g/mol.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
N,N,3-trimethyl-4-nitrobenzamide |
InChI |
InChI=1S/C10H12N2O3/c1-7-6-8(10(13)11(2)3)4-5-9(7)12(14)15/h4-6H,1-3H3 |
InChI Key |
KGFJFFPZBRHFDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below summarizes key differences between N,N,3-trimethyl-4-nitrobenzamide and its analogs:
Key Observations:
- Electron-withdrawing vs. electron-donating groups : The nitro group in this compound enhances electrophilicity at the aromatic ring, making it reactive toward reductions (e.g., catalytic hydrogenation to form amines). In contrast, bromine in 4-bromo-N,N,3-trimethylbenzamide facilitates SNAr reactions .
- Lipophilicity : Bulky substituents (e.g., diphenylmethyl in or chlorophenyl in ) increase hydrophobicity, which may hinder aqueous solubility but improve membrane permeability.
Thermal and Solubility Properties
- Boiling point : The target compound’s boiling point is expected to be lower than 4-bromo-N,N,3-trimethylbenzamide (350.2°C ) due to the nitro group’s lower molecular volume compared to bromine.
- Density: Predicted to be higher than non-nitro analogs (e.g., 1.366 g/cm³ for 4-bromo-N,N,3-trimethylbenzamide ) due to nitro’s electron density effects.
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